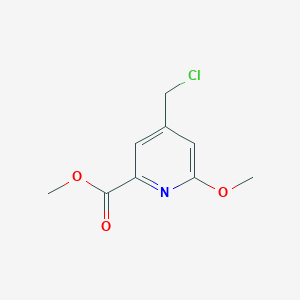
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 4-methyl-6-methoxypyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
- Substituted pyridine derivatives from nucleophilic substitution.
- Aldehydes or carboxylic acids from oxidation.
- Alcohols from reduction.
Scientific Research Applications
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy and ester groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Methylisothiazolinone: An isothiazolinone derivative used as a biocide with similar alkylating properties.
Methyl 4-(bromomethyl)-6-methoxypyridine-2-carboxylate: A brominated analog with similar reactivity but different halogen substitution.
Methyl 4-(hydroxymethyl)-6-methoxypyridine-2-carboxylate:
Uniqueness: Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl and ester) groups on the pyridine ring allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
1256808-35-1 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-10)3-7(11-8)9(12)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
HXOAFZUAMKDVTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















